Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate
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Overview
Description
Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate is a complex organic compound featuring a unique structure that combines an indole core with an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate: Unique due to its combined indole and isoxazole structure.
Ethyl 2-(1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate: Lacks the 6-methyl group, leading to different biological activities.
Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxoindol-2-yl)acetate: Lacks the 5,6,7-trihydro modification, affecting its chemical reactivity and biological properties.
Uniqueness
The presence of both the indole and isoxazole rings in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 2-[6-methyl-1-(5-methyl-1,2-oxazol-3-yl)-4-oxo-6,7-dihydro-5H-indol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-22-17(21)9-12-8-13-14(5-10(2)6-15(13)20)19(12)16-7-11(3)23-18-16/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSQUTOXBXQWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(N1C3=NOC(=C3)C)CC(CC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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